molecular formula C13H10N2 B1198530 2-(2-Pyridinyl)-1H-indole CAS No. 13228-40-5

2-(2-Pyridinyl)-1H-indole

Cat. No. B1198530
CAS RN: 13228-40-5
M. Wt: 194.23 g/mol
InChI Key: OLGGLCIDAMICTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Pyridinyl)-1H-indole derivatives has been achieved through various methods, including Rh/Cu-catalyzed multiple bond cleavage and construction processes, showcasing excellent chemoselectivity and efficiency. For example, an unusual Rh/Cu-catalyzed synthesis starting from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols demonstrated the cleavage of multiple bonds (C-H, C-C, and C-N) while forming new bonds (C-H, C-C, and C-N) in a one-pot reaction with remarkable selectivity (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(2-Pyridinyl)-1H-indole derivatives has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the planarity of the indole and pyridine rings and their orientations relative to each other, providing insights into the compound's potential reactivity and interaction capabilities. For instance, the crystal and molecular structure of cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes have been determined, showcasing the unique chelation patterns and spatial arrangements (Tollari et al., 2000).

Chemical Reactions and Properties

2-(2-Pyridinyl)-1H-indole undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it has been utilized in the synthesis of pyrido[1,2-a]indole malonates and amines through aryne annulation, demonstrating a convenient and efficient route to these structures (Rogness et al., 2012). Additionally, Brønsted Acid Catalyzed [3+2]-cycloaddition with in situ generated 2-methide-2H-indoles has been developed, offering a highly enantioselective synthesis of pyrrolo[1,2-a]indoles (Bera & Schneider, 2016).

Physical Properties Analysis

The physical properties of 2-(2-Pyridinyl)-1H-indole derivatives, such as fluorescence emission, have been studied to explore their potential applications. These compounds show long-wavelength fluorescent emission sensitive to solvent polarity and pH, indicating their usefulness in sensing and imaging applications (Kasiotis & Haroutounian, 2006).

Chemical Properties Analysis

The chemical properties of 2-(2-Pyridinyl)-1H-indole derivatives, including their binding affinity to biological targets and photophysical characteristics, have been extensively investigated. For example, derivatives have displayed reasonably good binding affinities to estrogen receptors, highlighting their potential in drug discovery (Kasiotis & Haroutounian, 2006).

Scientific Research Applications

  • Cycloplatinated Products and Carbene Complex Synthesis : The reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2 (DMSO)2 resulted in the formation of cycloplatinated product, which further reacts with various neutral ligands to form different compounds. This process also leads to the synthesis of carbene complexes with potential applications in organometallic chemistry (Tollari et al., 2000).

  • Palladium-Catalyzed C-H Bond Sulfonylation : This study demonstrates a palladium-catalyzed direct C-H bond sulfonylation of indoles with the insertion of sulfur dioxide. The use of 2-pyrimidinyl as a directing group for the C-H bond sulfonylation is notable, offering an efficient approach for synthesizing 2-sulfonated indoles (Liu, Zhou, & Wu, 2017).

  • Anti-proliferative Agents Synthesis : Research focused on the synthesis of N-pyridinyl substituted indoles as potential cytotoxic agents. A greener approach was developed for synthesizing these compounds, showing selective cytotoxic effects towards leukemia cells (Sailaja et al., 2015).

  • Synthesis of 2-Phosphinoyl-9H-pyrrolo[1,2-a]indoles : This study presents a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, leading to the construction of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. This transformation provides a straightforward route for the formation of the C-P bond, cyclization, and isomerization in one step (Chen et al., 2016).

  • Estrogen Receptor Binding Affinity and Photophysical Properties : A series of novel 2-pyridin-2-yl-1H-indole derivatives were synthesized and studied for their optical spectroscopy and estrogen receptor binding properties. These compounds demonstrated long wavelength fluorescent emission and good binding affinities to the estrogen receptor (Kasiotis & Haroutounian, 2006).

Future Directions

The future directions for research on “2-(2-Pyridinyl)-1H-indole” would likely depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .

properties

IUPAC Name

2-pyridin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGGLCIDAMICTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296915
Record name 2-(Pyridin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridinyl)-1H-indole

CAS RN

13228-40-5
Record name 13228-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pyridin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Tollari, S Cenini, A Penoni, G Granata… - Journal of …, 2000 - Elsevier
Reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole (1) with PtCl 2 (DMSO) 2 (DMSO=dimethylsulfoxide) gave the cycloplatinated product 2; X-ray structure determination of 2 showed a …
Number of citations: 22 www.sciencedirect.com
A Carpita, A Ribecai, P Stabile - Tetrahedron, 2010 - Elsevier
An efficient methodology is described and exploited for the preparation of differently substituted indoles and azaindoles via microwave-assisted cycloisomerization in water of 2-…
Number of citations: 65 www.sciencedirect.com
G Cravotto, F Demartin, G Palmisano, A Penoni… - Journal of …, 2005 - Elsevier
Several palladacycle and platinacycle complexes have been prepared from easily available or naturally occurring indole derivatives, such as gramine and related compounds. Dimeric …
Number of citations: 32 www.sciencedirect.com
JJ Soldevila-Barreda, KB Fawibe, M Azmanova… - Molecules, 2020 - mdpi.com
The synthesis, characterisation and evaluation of the in vitro cytotoxicity of four indole-based half-sandwich metal complexes towards two ovarian cancer cell lines (A2780 and …
Number of citations: 13 www.mdpi.com
MA Fouad, F Ferretti, F Ragaini - The Journal of Organic …, 2023 - ACS Publications
The reductive cyclization reaction of o-nitrostyrenes to generate indoles has been investigated for three decades using CO as a cheap reducing agent, but it remains an interesting area …
Number of citations: 6 pubs.acs.org
Ö ANİTAŞ, S GÖNCÜ - Turkish Journal of Veterinary & …, 2020 - journals.tubitak.gov.tr
The accurate determination of estrus has a fundamental role in cattle reproduction management. The determination of volatile chemical compounds (pheromones) secreted only during …
Number of citations: 1 journals.tubitak.gov.tr
Ö Anitaş, S Göncü Karakök - Turkish Journal Of Veterinary & Animal …, 2020 - avesis.cu.edu.tr
: The accurate determination of estrus has a fundamental role in cattle reproduction management. The determination of volatile chemical compounds (pheromones) secreted only during …
Number of citations: 0 avesis.cu.edu.tr
X Ding, T Li, J Wang, L Wu, L Zheng, Y Wang - Chemical Engineering …, 2023 - Elsevier
In the present study, an array of K 3 PO 4 + γ-Al 2 O 3 supported Fe and Ni in-situ composite catalysts including K 3 PO 4 -Fe/γ-Al 2 O 3 , K 3 PO 4 -Ni/γ-Al 2 O 3 , K 3 PO 4 -Fe-Ni/γ-Al 2 …
Number of citations: 0 www.sciencedirect.com
AP SADIMENKO - Advances in Heterocyclic Chemistry, 2005 - books.google.com
A previous chapter of our series on the organometallic chemistry of pyridines and their analogs (04AHC (86) 293) embraced all the possible coordination modes but the Z2ðN; CÞ …
Number of citations: 0 books.google.com
S Tollari, S Cenini, A Rossi, G Palmisano - Journal of Molecular Catalysis A …, 1998 - Elsevier
An improved synthesis of a family of polidendate ligands embodying indole subunit(s) was performed, via a nitrene insertion as a key step, starting from easily accessible o-nitrostyryl …
Number of citations: 27 www.sciencedirect.com

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